2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17700447
InChI: InChI=1S/C13H16O4/c1-4-13(12(14)15)7-16-10-5-8(2)9(3)6-11(10)17-13/h5-6H,4,7H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

CAS No.:

Cat. No.: VC17700447

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid -

Specification

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
IUPAC Name 3-ethyl-6,7-dimethyl-2H-1,4-benzodioxine-3-carboxylic acid
Standard InChI InChI=1S/C13H16O4/c1-4-13(12(14)15)7-16-10-5-8(2)9(3)6-11(10)17-13/h5-6H,4,7H2,1-3H3,(H,14,15)
Standard InChI Key JBDRGFVOVWJPKM-UHFFFAOYSA-N
Canonical SMILES CCC1(COC2=C(O1)C=C(C(=C2)C)C)C(=O)O

Introduction

2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is a complex organic compound belonging to the class of benzodioxanes. This compound features a unique structure that includes a benzodioxane core with additional substituents such as ethyl and methyl groups, which enhance its chemical properties and potential applications. The synthesis of this compound typically involves multiple steps, starting from readily available materials like gallic acid, and involves reactions such as Fischer esterification to introduce the benzodioxane structure.

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaNot specified
Molecular Weight226.24 g/mol
Chemical ClassBenzodioxane derivatives
CAS Number656830-26-1

Synthesis Methods

The synthesis of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves several chemical steps. A common method includes the Fischer esterification of gallic acid followed by reactions that introduce the benzodioxane structure. These processes are typically monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity.

Mechanism of Action and Biological Activity

The mechanism of action for this compound involves interactions at the molecular level with biological targets, such as proteins or enzymes. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its potential pharmacological applications. Studies have indicated that compounds in this class may exhibit enzyme inhibitory properties, suggesting roles in pharmacological applications.

Characterization Techniques

Characterization of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) to confirm the identity and purity of synthesized compounds.

Potential Applications

The primary applications of 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid include potential roles in pharmaceuticals due to its biological activity and structural properties. Research into benzodioxane derivatives has focused on exploring their biological activities and potential therapeutic applications.

Comparison with Related Compounds

Other compounds in the benzodioxane class, such as 2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol, also exhibit unique properties and potential applications. This related compound features a similar benzodioxane core but with an alcohol group instead of a carboxylic acid, allowing it to participate in different chemical reactions and potentially interact with biological targets in distinct ways.

Table 2: Comparison of Related Benzodioxane Compounds

CompoundMolecular WeightChemical ClassPotential Applications
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid226.24 g/molBenzodioxane derivativesPharmaceuticals
2-Ethyl-6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-2-ol208.25 g/molBenzodioxane derivativesPharmaceuticals

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator